N-(4-Butylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrido[2,3-B][1,4]diazepin-5-YL]acetamide
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Overview
Description
N-(4-Butylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrido[2,3-B][1,4]diazepin-5-YL]acetamide is a complex organic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrido[2,3-B][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrido[2,3-B][1,4]diazepin-5-YL]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-B][1,4]diazepine core, followed by the introduction of the butylphenyl and methylphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrido[2,3-B][1,4]diazepin-5-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Butylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrido[2,3-B][1,4]diazepin-5-YL]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could be investigated for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic properties. It could be a candidate for drug development, particularly in the treatment of neurological disorders or other diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings. Its unique chemical properties might make it suitable for specific applications in materials science.
Mechanism of Action
The mechanism of action of N-(4-Butylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrido[2,3-B][1,4]diazepin-5-YL]acetamide would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include various signaling cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known diazepine used as an anxiolytic and sedative.
Clonazepam: Another diazepine with anticonvulsant properties.
Lorazepam: A diazepine used for its anxiolytic and sedative effects.
Uniqueness
N-(4-Butylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrido[2,3-B][1,4]diazepin-5-YL]acetamide is unique due to its specific substitution pattern and the presence of both butylphenyl and methylphenyl groups. This structural uniqueness might confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H28N4O2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide |
InChI |
InChI=1S/C27H28N4O2/c1-3-4-6-20-10-14-22(15-11-20)29-25(32)18-31-26(33)17-24(21-12-8-19(2)9-13-21)30-23-7-5-16-28-27(23)31/h5,7-16H,3-4,6,17-18H2,1-2H3,(H,29,32) |
InChI Key |
IHNVKQWBIDXFCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=C2N=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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